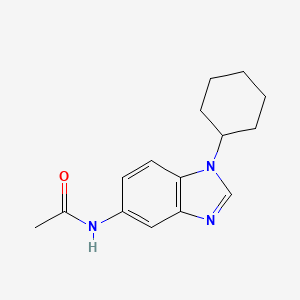![molecular formula C17H16N2O6 B5830839 methyl (4-{[(4-nitrophenoxy)acetyl]amino}phenyl)acetate](/img/structure/B5830839.png)
methyl (4-{[(4-nitrophenoxy)acetyl]amino}phenyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (4-{[(4-nitrophenoxy)acetyl]amino}phenyl)acetate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as MPAA and has a molecular formula of C16H15N2O6.
Wissenschaftliche Forschungsanwendungen
MPAA has been studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, MPAA has been investigated for its antitumor and anti-inflammatory properties. In biochemistry, MPAA has been used as a probe to study protein-ligand interactions. In materials science, MPAA has been utilized in the synthesis of functionalized nanoparticles.
Wirkmechanismus
The mechanism of action of MPAA is not fully understood, but it is believed to involve the inhibition of certain enzymes or proteins involved in tumor growth and inflammation. MPAA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins that promote inflammation and tumor growth.
Biochemical and Physiological Effects:
MPAA has been shown to exhibit antitumor and anti-inflammatory effects in various in vitro and in vivo studies. In one study, MPAA was found to inhibit the growth of human breast cancer cells by inducing apoptosis (programmed cell death). In another study, MPAA was shown to reduce the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using MPAA in lab experiments is its high purity and stability. MPAA can be synthesized in high yields and purified using standard techniques. However, one limitation of using MPAA is its low solubility in water, which can make it difficult to use in certain assays.
Zukünftige Richtungen
There are several future directions for MPAA research. One direction is to investigate its potential as a therapeutic agent for cancer and inflammatory diseases. Another direction is to study its interactions with specific proteins and enzymes involved in these diseases. Additionally, MPAA could be used as a building block for the synthesis of new functionalized compounds with potential applications in various fields.
Synthesemethoden
The synthesis method of MPAA involves the reaction between 4-nitrophenoxyacetic acid and 4-aminophenylacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction takes place in a solvent such as dichloromethane or dimethylformamide (DMF) and is followed by purification using column chromatography or recrystallization.
Eigenschaften
IUPAC Name |
methyl 2-[4-[[2-(4-nitrophenoxy)acetyl]amino]phenyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O6/c1-24-17(21)10-12-2-4-13(5-3-12)18-16(20)11-25-15-8-6-14(7-9-15)19(22)23/h2-9H,10-11H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHDRUYROKJKCGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-[(3-phenylpropanoyl)amino]benzoate](/img/structure/B5830767.png)
![N-[3-(N-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}ethanehydrazonoyl)phenyl]-2-methylpropanamide](/img/structure/B5830770.png)
![N-[4-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)phenyl]butanamide](/img/structure/B5830777.png)
![5-bromo-N-[2-(dimethylamino)ethyl]-2-thiophenesulfonamide](/img/structure/B5830780.png)
![3-cyclohexyl-5-[(4-methoxybenzyl)thio]-4H-1,2,4-triazol-4-amine](/img/structure/B5830789.png)
![N-(2,4-dimethylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5830801.png)
![N'-[(2-methyl-3-nitrobenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5830815.png)

![N'-{[(2,5-dimethylphenoxy)acetyl]oxy}-4-iodobenzenecarboximidamide](/img/structure/B5830827.png)
![1-({[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-(2-methoxyphenyl)piperazine](/img/structure/B5830836.png)
![1-[(4-hydroxy-3-methoxyphenyl)carbonothioyl]-4-piperidinecarboxamide](/img/structure/B5830841.png)

![(3,4-dimethoxybenzyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine](/img/structure/B5830854.png)
![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N'-(2-phenylethyl)thiourea](/img/structure/B5830862.png)